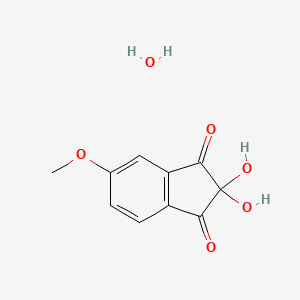

2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate

Description

Contextualization within Indandione and Ninhydrin (B49086) Chemistry

2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate (B1144303) belongs to the family of indandione compounds, which are characterized by a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered ring with two ketone groups. mdpi.com The most famous member of this family in forensic chemistry is ninhydrin (2,2-dihydroxy-1,3-indandione). Following its discovery by Siegfried Ruhemann in 1910, ninhydrin became a fundamental analytical tool. researchgate.netnih.gov Its utility surged in 1954 when it was identified as a highly effective reagent for developing latent fingerprints on porous surfaces like paper. nih.gov

The chemical basis for its effectiveness lies in its reaction with the amino acids present in fingerprint residues. This reaction, known as Ruhemann's Purple formation, produces a distinct deep purple color, making the print visible. 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate is a direct structural analog of ninhydrin, featuring an additional methoxy (B1213986) group (-OCH3) on the benzene ring. tandfonline.com This seemingly minor modification significantly alters the compound's properties, particularly its fluorescence, which is a key area of improvement sought by researchers. astm.org Like ninhydrin, it reacts with amino acids, but the resulting product exhibits enhanced photoluminescent characteristics. nih.govresearchgate.net

Table 1: Physicochemical Properties of 2,2-Dihydroxy-5-methoxy-1,3-indandione Hydrate

| Property | Value |

|---|---|

| Synonym | 5-Methoxyninhydrin (5-MN) sigmaaldrich.com |

| CAS Number | 304671-58-7 alfa-chemistry.comscbt.com |

| Molecular Formula | C₁₀H₈O₅·xH₂O scbt.com |

| Molecular Weight | 208.17 g/mol (anhydrous basis) alfa-chemistry.comscbt.com |

| Melting Point | 126-129 °C alfa-chemistry.comsigmaaldrich.com |

Historical Development of Research on the Compound and its Analogs

The history of 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate is part of a broader scientific narrative to overcome the limitations of ninhydrin. researchgate.netnih.gov While ninhydrin is effective, the color of the developed prints can sometimes offer poor contrast on certain substrates, and the product is only weakly fluorescent. Forensic research, therefore, turned towards synthesizing analogs that could produce more intensely fluorescent prints, which can be more easily detected with modern light sources.

This line of inquiry led to the development of several important ninhydrin analogs. In the 1980s, reagents such as 1,8-diazafluoren-9-one (B1298732) (DFO) were introduced, which produced highly fluorescent prints but were sometimes less effective in producing visible color. researchgate.net This period saw significant research into modifying the core ninhydrin structure to optimize both color and fluorescence.

It was within this context that 5-methoxyninhydrin (2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate) was investigated. A key study in 1988 highlighted its excellent properties as a fingerprint developer. astm.org The research demonstrated that while its visible development was similar to ninhydrin, the fluorescence after treatment with zinc chloride was considerably stronger. astm.org This work established 5-methoxyninhydrin as a superior alternative for fluorescent detection. Further research led to the development of other analogs like 1,2-indanedione, which has also become a widely used reagent, often in sequence with other treatments to maximize fingerprint recovery. researchgate.netnih.govnih.gov

Significance of Academic Research on 2,2-Dihydroxy-5-methoxy-1,3-indandione Hydrate

The academic focus on 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate stems from its significant advantages in latent fingerprint detection. Its primary importance lies in its function as a "dual fingerprint reagent." nih.govresearchgate.net When formulated with metal salts, such as zinc chloride, it produces impressions that are both colored and fluorescent in a single application step. nih.govmanupatra.in

This dual capability is a marked improvement over reagents that may only provide good color or good fluorescence, but not both. Research has shown that formulations containing 5-methoxyninhydrin are much more sensitive than the parent ninhydrin/zinc chloride reagent. nih.govresearchgate.net A major advantage highlighted in studies is the ability to achieve strong fluorescence at room temperature, eliminating the need for cooling samples to liquid nitrogen temperatures, which was a requirement for enhancing fluorescence with older ninhydrin-metal salt complexes. nih.govresearchgate.net

Furthermore, the sensitivity of 5-methoxyninhydrin, when combined with zinc chloride, is comparable to that of DFO in fluorescence mode, and it is considered more sensitive in the color mode. nih.gov This makes it a highly versatile and effective tool for forensic investigators, capable of revealing prints that might be missed with other methods. Research has also explored other 5-alkoxyninhydrins to improve solubility and performance, confirming the value of this molecular structure in forensic chemistry. tandfonline.com

Table 2: Comparison of Selected Fingerprint Reagents

| Reagent | Primary Advantage |

|---|---|

| Ninhydrin | Strong color (Ruhemann's Purple), well-established. nih.gov |

| 1,8-Diazafluoren-9-one (DFO) | Produces highly fluorescent prints. researchgate.net |

| 1,2-Indanedione | High sensitivity, develops strong fluorescence. nih.govresearchgate.net |

| 5-Methoxyninhydrin | Dual reagent (color and fluorescence), strong fluorescence at room temperature. astm.orgnih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dihydroxy-5-methoxyindene-1,3-dione;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5.H2O/c1-15-5-2-3-6-7(4-5)9(12)10(13,14)8(6)11;/h2-4,13-14H,1H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNQFAORHHCTJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(C2=O)(O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dihydroxy 5 Methoxy 1,3 Indandione Hydrate

Classical and Established Synthetic Routes to 5-Methoxyninhydrin

Established methods for synthesizing 5-methoxyninhydrin have primarily relied on multi-step sequences starting from readily available precursors. These routes focus on constructing the bicyclic indandione system first, followed by a final oxidation step.

A particularly efficient and high-yielding synthesis of 5-methoxyninhydrin begins with the commercially available 6-Methoxy-1-indanone. tandfonline.comtandfonline.com This approach is favored because the core indane skeleton is already present in the starting material. tandfonline.com The synthesis is a two-step process that provides a convenient route to the target molecule. tandfonline.comresearchgate.net This strategy has also been successfully applied to the preparation of ninhydrin (B49086) itself and other derivatives like 5-(methylthio)ninhydrin. tandfonline.comtandfonline.com

The key transformation involves the oxidation of the activated methylene (B1212753) group (C2) adjacent to the ketone in the 1,3-indanedione intermediate. tandfonline.com While early methods for ninhydrin synthesis by Ruhemann involved treating indanone with p-nitrosodimethylaniline followed by hydrolysis, this resulted in very low yields. tandfonline.com

An alternative classical route involves building the five-membered ring of the 1,3-indanedione system via a Claisen condensation reaction. tandfonline.com This pathway typically starts from a substituted phthalate (B1215562) ester. For the synthesis of 5-methoxyninhydrin, a diester is cyclized using a base like sodium hydride in an intramolecular Claisen condensation. tandfonline.com Subsequent hydrolysis and decarboxylation under acidic conditions yield the desired 5-methoxy-1,3-indanedione. tandfonline.com

However, this method has been found to be less efficient than the route starting from 6-Methoxy-1-indanone. For instance, the Claisen condensation and subsequent decarboxylation step to produce 5-methoxy-1,3-indanedione was reported with a modest 16% yield. tandfonline.com This, combined with the cost of precursors, makes this pathway less desirable for large-scale or cost-effective synthesis. tandfonline.com

| Route | Key Intermediate | Primary Transformation | Reported Yield | Reference |

|---|---|---|---|---|

| From 6-Methoxy-1-indanone | 6-Methoxy-1-indanone | Oxidation of the indanone core | High-yielding | tandfonline.comtandfonline.com |

| Claisen Condensation | Substituted phthalate diester | Intramolecular condensation and decarboxylation | 16% for cyclization/decarboxylation step | tandfonline.com |

The final and crucial step in producing 5-methoxyninhydrin from its 5-methoxy-1,3-indanedione precursor is the oxidation of the C2 methylene group to a geminal diol. Several oxidative reagents have been explored for this transformation.

Selenium Dioxide Oxidation : Selenium dioxide (SeO₂) is a well-known reagent for oxidizing an α-methylene group adjacent to a carbonyl to a 1,2-dicarbonyl compound. adichemistry.com This method, known as the Riley oxidation, is directly applicable to the conversion of 1,3-indandiones to ninhydrins. adichemistry.comasianpubs.org The reaction typically involves heating the 1,3-diketone with SeO₂ in a suitable solvent like dioxane or a mixture of tetrahydrofuran (B95107) and water. asianpubs.orgnih.gov However, the use of selenium dioxide for the oxidation of indanone to ninhydrin has been reported to result in poor yields and difficult purifications, in addition to the high toxicity of selenium reagents. tandfonline.comadichemistry.com

Modern and Novel Synthetic Strategies for Indandione Derivatives

Modern synthetic chemistry has introduced new methodologies for the construction of complex organic molecules, including indandione derivatives. These methods offer potential advantages in terms of efficiency, selectivity, and environmental impact.

Electrochemical methods are considered green chemical synthesis techniques and have been successfully applied to the preparation of novel 1,3-indandione (B147059) derivatives. nih.gov This strategy often involves the electrochemical oxidation of a catechol derivative to generate a reactive o-benzoquinone intermediate. nih.govnih.gov This intermediate can then be attacked by a nucleophile, such as a 2-aryl-1,3-indandione, through a Michael addition mechanism to form a new, more complex indandione structure. nih.govsemanticscholar.org These syntheses are typically performed in an undivided cell and can produce the desired compounds in good yield and purity. researchgate.net

Metal-catalyzed reactions represent a powerful tool for constructing carbon-carbon bonds and complex ring systems. For the synthesis of the core indanone and indenone structures, rhodium-catalyzed reactions have shown significant promise. amanote.com

One such method is the rhodium-catalyzed carbonylative arylation of alkynes with arylboronic acids. rsc.orgresearchgate.netfao.org In this reaction, an arylrhodium(I) species, formed from the transmetallation of an arylboronic acid, reacts with an alkyne and carbon monoxide (CO). researchgate.net While the major products are often furanones, this reaction can also yield 2,3-disubstituted-1H-inden-1-ones as side products. researchgate.net Indenones are direct precursors to indanones, which can then be converted to ninhydrin derivatives. This approach highlights the potential of modern catalysis to assemble the fundamental indanone framework from simple, readily available starting materials. rsc.org

| Strategy | Methodology | Key Features | Relevance | Reference |

|---|---|---|---|---|

| Electrochemical Synthesis | Oxidation of catechols in the presence of indandione nucleophiles | Green chemistry, good yields, one-pot synthesis | Synthesis of complex indandione derivatives | nih.govsemanticscholar.orgresearchgate.net |

| Metal-Catalyzed Synthesis | Rhodium-catalyzed carbonylative arylation of alkynes | Forms indenone core from simple precursors | Provides access to the fundamental indanone/indenone skeleton | rsc.orgresearchgate.net |

Preparation of Related Intermediates and Precursors

2-Diazo-1,3-indanedione is a versatile intermediate in organic synthesis. The most common methods for its preparation involve a base-catalyzed diazo-transfer reaction from 1,3-indandione using reagents like p-toluenesulfonyl azide (B81097) or methanesulfonyl azide. This transformation proceeds through the electrophilic addition of the enolate of 1,3-indandione to the azide, followed by the elimination of p-toluenesulfonamide.

Diazo compounds are valuable synthetic building blocks due to their diverse reactivity. constructor.university 2-Diazo-1,3-indanedione can undergo various transformations, including:

Cycloaddition reactions: It can participate in 1,3-dipolar cycloadditions with alkynes and alkenes to form pyrazoles and pyrazolines. constructor.university

Insertion reactions: In the presence of rhodium catalysts, it can undergo O-H insertion reactions with alcohols to yield β-alkoxy vinyl phosphonates. constructor.university

Cyclopropanation: With alkenes and a copper catalyst, it can form cyclopropane (B1198618) derivatives. constructor.university

Reactions with benzene (B151609) derivatives: In the presence of rhodium(II) acetate (B1210297), it reacts with monosubstituted benzenes to yield 2-phenyl-1H-indene-1,3(2H)-dione.

These reactions showcase the utility of 2-diazo-1,3-indanedione as a precursor for constructing a wide range of complex organic molecules.

Hydrindantin (B147029), chemically known as 2,2′-dihydroxy-1H,1′H-[2,2′-biindene]-1,1′,3,3′(2H,2′H)-tetrone, is a significant compound often formed during the ninhydrin reaction with amino acids. smolecule.comwikipedia.org It can be synthesized through the reduction of ninhydrin. smolecule.com

Several methods for the preparation of hydrindantin have been reported:

Reduction with sodium formaldehyde (B43269) sulfoxylate: A straightforward and efficient method involves reacting an acidic aqueous solution of ninhydrin with sodium formaldehyde sulfoxylate. google.com This reaction proceeds readily at room temperature, with hydrindantin precipitating from the solution. google.com

Reduction with ascorbic acid: Ninhydrin can also be reduced to hydrindantin using ascorbic acid. smolecule.com

Hydrindantin itself can be a precursor for the synthesis of ninhydrin. For instance, reacting hydrindantin with aqueous nitric acid can yield ninhydrin. google.com The stability of hydrindantin is pH-dependent; it can be unstable at higher pH, converting to 1,3-dihydroxy-2H-indene-2-one and ninhydrin. researchgate.net

| Starting Material | Reagent(s) | Product | Reaction Conditions |

| Ninhydrin | Sodium formaldehyde sulfoxylate, Aqueous acid | Hydrindantin | 0 to 100 °C, preferably 20-30 °C google.com |

| Ninhydrin | Ascorbic acid | Hydrindantin | - |

| Hydrindantin | Aqueous nitric acid | Ninhydrin | 0 to 100 °C google.com |

Advanced Spectroscopic and Structural Elucidation of 2,2 Dihydroxy 5 Methoxy 1,3 Indandione Hydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms. For 2,2-dihydroxy-5-methoxy-1,3-indandione hydrate (B1144303), a comprehensive NMR analysis, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, has been instrumental in confirming its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Proton NMR spectroscopy of 2,2-dihydroxy-5-methoxy-1,3-indandione hydrate reveals a distinct set of signals that correspond to the different types of protons present in the molecule. The aromatic region of the spectrum is of particular interest, showcasing the substitution pattern on the benzene (B151609) ring. Typically, three aromatic protons are observed, exhibiting coupling patterns that confirm their relative positions. A singlet signal corresponding to the methoxy (B1213986) group protons is also a key diagnostic feature, typically appearing in the upfield region of the aromatic signals. The hydroxyl protons of the hydrate and the diol functionalities can sometimes be observed as broad singlets, although their chemical shift can be highly dependent on the solvent and concentration.

Table 1: ¹H NMR Chemical Shift Data for 2,2-Dihydroxy-5-methoxy-1,3-indandione Hydrate

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H | 7.30-7.80 | m | - |

| Methoxy (OCH₃) | ~3.90 | s | - |

| Hydroxyl (OH) | Variable | br s | - |

| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of 2,2-dihydroxy-5-methoxy-1,3-indandione hydrate. The spectrum is characterized by signals corresponding to the carbonyl carbons of the indandione moiety, which are typically found in the highly deshielded region (around 190-200 ppm). The aromatic carbons display a set of signals in the range of 110-160 ppm, with the carbon atom attached to the methoxy group showing a characteristic upfield shift compared to the other oxygen-substituted aromatic carbon. The central quaternary carbon atom bearing the two hydroxyl groups gives a signal in the aliphatic region, often around 90-100 ppm. The methoxy carbon itself resonates at approximately 55-60 ppm.

Table 2: ¹³C NMR Chemical Shift Data for 2,2-Dihydroxy-5-methoxy-1,3-indandione Hydrate

| Carbon | Chemical Shift (ppm) |

| C=O | ~195 |

| Aromatic C-O | ~160 |

| Aromatic C | 110-140 |

| C(OH)₂ | ~95 |

| OCH₃ | ~56 |

| Note: These are approximate chemical shift values and can vary based on experimental conditions. |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

To unequivocally assign the proton and carbon signals and to further probe the molecular structure, two-dimensional NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For 2,2-dihydroxy-5-methoxy-1,3-indandione hydrate, HSQC would show correlations between the aromatic protons and their attached carbons, as well as the methoxy protons and the methoxy carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity of the different fragments of the molecule. For instance, correlations between the methoxy protons and the aromatic carbon to which the methoxy group is attached, as well as correlations from the aromatic protons to the carbonyl carbons, would be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space interactions between protons that are in close proximity. In the case of 2,2-dihydroxy-5-methoxy-1,3-indandione hydrate, a NOESY spectrum could show a correlation between the methoxy protons and the adjacent aromatic proton, further confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

While 2,2-dihydroxy-5-methoxy-1,3-indandione hydrate itself is not sufficiently volatile for direct GC/MS analysis, derivatization techniques can be employed. For instance, silylation of the hydroxyl groups would produce a more volatile derivative that can be analyzed by GC/MS. The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized compound, and the fragmentation pattern would provide further structural information. The fragmentation would likely involve the loss of the silyl (B83357) groups and cleavage of the indandione ring, providing characteristic ions that can be used for identification.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of Indandione Systems

In general, the crystal structures of indandione derivatives are characterized by a high degree of planarity in the fused ring system. The determination of the unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, and the space group, which describes the symmetry of the crystal, are the initial steps in such an analysis. For a hypothetical crystal of 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate, one would expect to obtain data similar to that presented in the table below, which outlines the kind of parameters determined in a single-crystal X-ray diffraction experiment.

| Crystallographic Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The symmetry of the crystal lattice. | Monoclinic |

| Space Group | The symmetry of the arrangement of atoms in the unit cell. | P2₁/c |

| a (Å) | Unit cell dimension along the a-axis. | - |

| b (Å) | Unit cell dimension along the b-axis. | - |

| c (Å) | Unit cell dimension along the c-axis. | - |

| α (°) | Angle between b and c axes. | 90 |

| β (°) | Angle between a and c axes. | - |

| γ (°) | Angle between a and b axes. | 90 |

| Volume (ų) | The volume of the unit cell. | - |

| Z | Number of molecules per unit cell. | - |

This table presents hypothetical crystallographic data for illustrative purposes, as specific experimental data for 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate is not publicly available.

Elucidation of Molecular Geometry and Conformation

The molecular geometry, including bond lengths, bond angles, and torsion angles, is determined from the refined crystal structure data. For 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate, the indandione core is expected to be largely planar. The methoxy group introduces a specific conformation relative to the aromatic ring, and the geminal diol at the C2 position will have a tetrahedral geometry.

Key geometric parameters of interest would include the C=O bond lengths of the ketone groups, the C-C bond lengths within the aromatic and five-membered rings, and the C-O bond lengths of the hydroxyl and methoxy groups. The planarity of the indandione ring system can be assessed by examining the torsion angles within the rings.

| Parameter | Description | Expected Range |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond. | ~1.20 - 1.23 Å |

| C-C (aromatic) Bond Length | Length of the carbon-carbon bonds in the benzene ring. | ~1.38 - 1.41 Å |

| C-O (hydroxyl) Bond Length | Length of the carbon-oxygen single bond of the hydroxyl group. | ~1.42 - 1.44 Å |

| C-O (methoxy) Bond Length | Length of the carbon-oxygen single bond of the methoxy group. | ~1.35 - 1.37 Å (aryl-O) |

| O-C-O Bond Angle | Angle between the two hydroxyl groups at the C2 position. | ~109.5° |

This table presents expected ranges for key molecular geometry parameters based on known values for similar functional groups.

Analysis of Intermolecular Interactions in Crystal Structures

The packing of molecules in a crystal is governed by intermolecular interactions, primarily hydrogen bonding and van der Waals forces. In the case of 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate, the two hydroxyl groups and the two carbonyl groups are potent sites for hydrogen bonding. The presence of water of hydration would further contribute to a complex network of hydrogen bonds.

These hydrogen bonds would play a crucial role in stabilizing the crystal lattice. The analysis would involve identifying hydrogen bond donors (the hydroxyl groups) and acceptors (the carbonyl oxygens and the oxygen of the water molecule) and measuring the distances and angles of these bonds. A strong hydrogen bond is typically characterized by a short donor-acceptor distance and an angle close to 180°.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate would be expected to show characteristic absorption bands corresponding to the various vibrations of its constituent bonds.

Key expected vibrational modes include the O-H stretching of the hydroxyl groups, the C-H stretching of the aromatic ring and the methoxy group, the C=O stretching of the ketone groups, and the C-O stretching of the hydroxyl and methoxy groups. The presence of a broad O-H stretching band would be indicative of hydrogen bonding.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Hydroxyl) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methoxy) | Stretching | 2850 - 2960 |

| C=O (Ketone) | Stretching | 1700 - 1740 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Hydroxyl/Methoxy) | Stretching | 1000 - 1300 |

This table presents the expected infrared absorption bands for the key functional groups in 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate.

Reaction Chemistry and Mechanisms of 2,2 Dihydroxy 5 Methoxy 1,3 Indandione Hydrate

Hydration and Dehydration Equilibria of Geminal Diols

The structure of 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate (B1144303) features a geminal diol at the C2 position of the indandione ring. This hydrated form exists in equilibrium with its anhydrous counterpart, 5-methoxy-indane-1,2,3-trione. The presence of the electron-withdrawing adjacent carbonyl groups significantly stabilizes the hydrate, making it the predominant form under normal conditions.

The equilibrium can be represented as: 5-methoxy-indane-1,2,3-trione + H₂O ⇌ 2,2-Dihydroxy-5-methoxy-1,3-indandione

This equilibrium is dynamic and can be influenced by several factors:

Solvent: In aqueous solutions, the hydrated form is favored. In non-polar organic solvents, the equilibrium may shift toward the anhydrous triketone.

pH: The degree of hydration can be sensitive to pH, as the protonation state of the molecule can affect the electronic properties of the carbonyl groups. For related α-keto acids, the acidic form is often more hydrated than the corresponding carboxylate form. researchgate.net

Temperature: Heating can drive the equilibrium toward the anhydrous form by removing water. bris.ac.uk

The initial step in many reactions involving this compound is the loss of a water molecule to generate the highly reactive 1,2,3-tricarbonyl species. researchgate.net

Reactivity of the Dicarbonyl System in 1,3-Indandiones

The 1,3-indandione (B147059) core is characterized by two carbonyl groups flanking a central carbon atom (C2). This arrangement imparts distinct reactivity to the molecule. In the anhydrous trione form, the central carbonyl group at C2 is highly electrophilic, susceptible to attack by nucleophiles. The adjacent carbonyls at C1 and C3 also exhibit electrophilic character.

The presence of the methoxy (B1213986) group (-OCH₃) at the 5-position influences the reactivity of the dicarbonyl system. As an electron-donating group, it increases the electron density in the aromatic ring. This electronic effect can modulate the electrophilicity of the carbonyl carbons, though the powerful electron-withdrawing nature of the vicinal carbonyl groups remains the dominant feature of the molecule's reactivity. The 1,3-indandione structure is a key building block in organic synthesis and can participate in various reactions, including condensations and Michael additions. nih.govnih.gov

Mechanisms of Chromogenic Reactions Involving Ninhydrin (B49086) Analogues

5-Methoxyninhydrin, like its parent compound ninhydrin, is renowned for its ability to produce intensely colored products upon reaction with specific nucleophiles. researchgate.net These reactions form the basis of its use in chemical analysis.

The reaction of 2,2-Dihydroxy-5-methoxy-1,3-indandione with primary amino acids yields a deep purple chromophore, an analogue of Ruhemann's Purple. nih.govwikipedia.org This multi-step reaction is a cornerstone of amino acid analysis. mdpi.com The generally accepted mechanism proceeds as follows:

Dehydration: The hydrated indandione loses a molecule of water to form the reactive 5-methoxy-indane-1,2,3-trione. bris.ac.ukresearchgate.net

Schiff Base Formation: The primary amino group of the amino acid performs a nucleophilic attack on the central carbonyl carbon (C2) of the trione, leading to the formation of a Schiff base after dehydration. bris.ac.ukresearchgate.net

Decarboxylation: The Schiff base intermediate readily undergoes decarboxylation, releasing carbon dioxide and forming a new imine. bris.ac.uk

Hydrolysis: The resulting imine is hydrolyzed to yield an aldehyde (derived from the amino acid side chain) and 2-amino-5-methoxy-1,3-indandione. bris.ac.ukresearchgate.net

Condensation: This intermediate primary amine then condenses with a second molecule of 5-methoxy-indane-1,2,3-trione. This final step involves the formation of a new Schiff base, which, upon loss of a proton, yields the final conjugated chromophore responsible for the characteristic purple color. researchgate.net

| Step | Reactants | Key Intermediate/Product |

| 1. Dehydration | 2,2-Dihydroxy-5-methoxy-1,3-indandione | 5-methoxy-indane-1,2,3-trione |

| 2. Schiff Base Formation | 5-methoxy-indane-1,2,3-trione + Amino Acid | Iminium cation / Schiff Base |

| 3. Decarboxylation | Schiff Base | Aldehyde + CO₂ + Imino intermediate |

| 4. Hydrolysis | Imino intermediate + H₂O | 2-amino-5-methoxy-1,3-indandione |

| 5. Condensation | 2-amino-5-methoxy-1,3-indandione + 5-methoxy-indane-1,2,3-trione | Ruhemann's Purple analogue |

2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate also undergoes a distinct chromogenic reaction with the cyanide ion (CN⁻). This reaction does not produce Ruhemann's Purple but instead forms different colored species depending on the pH. manupatra.in The reaction is highly sensitive and can be used for the trace determination of cyanide. lew.ronih.gov

The proposed mechanism involves the nucleophilic addition of the cyanide ion to one of the carbonyl groups of the indandione core. This leads to the formation of 2-cyano-1,2,3-trihydroxy-2H-indene, which can exist as colored salts. nih.gov

In the presence of sodium carbonate (mildly alkaline), a red-colored solution is typically formed, with a maximum absorbance around 485 nm. manupatra.inresearchgate.net

At higher pH values (e.g., in sodium hydroxide), the solution turns blue, with a maximum absorbance near 590 nm. manupatra.inresearchgate.net

The reaction is believed to proceed with hydrindantin (B147029) (a reduction product of ninhydrin) as a potential intermediary. manupatra.innih.gov The cyanide ion reacts with ninhydrin to form hydrindantin, which may then react with another cyanide ion. lew.ro The formation of a stable, isolable ninhydrin-cyanide crystalline compound has been reported, confirming a direct reaction pathway rather than cyanide simply acting as a catalyst. nih.govresearchgate.net

| Condition (Base) | Resulting Color | Max. Absorbance (λmax) | Proposed Chromophore |

| Sodium Carbonate | Red / Purple | ~485 nm | Monovalent anion of 2-cyano-1,2,3-trihydroxy-2H-indene |

| Sodium Hydroxide | Blue | ~590 nm | Divalent anion of 2-cyano-1,2,3-trihydroxy-2H-indene |

Oxidative Transformations and Pathways

Beyond this specific reaction, the indandione core can be involved in other oxidative processes. The stability of the aromatic and dicarbonyl systems makes them relatively resistant to oxidation under mild conditions. However, under forcing conditions or in the presence of strong oxidizing agents, degradation of the molecule can occur. The study of oxidative polymerization in related dihydroxyindole compounds suggests that such phenolic structures can undergo facile oxidation, leading to oligomeric products, although the 1,3-dione structure is substantially different. semanticscholar.org

Nucleophilic and Electrophilic Reactions at the Indandione Core

The indandione core of 2,2-Dihydroxy-5-methoxy-1,3-indandione is ambiphilic, capable of both nucleophilic and electrophilic behavior, depending on the reaction conditions and the nature of the reacting species.

Electrophilic Reactions: As previously discussed, the carbonyl carbons of the anhydrous trione form are highly electrophilic. They are readily attacked by a wide range of nucleophiles, including:

Amines (as in the Ruhemann's Purple reaction). researchgate.net

Cyanide ions. nih.gov

Water (leading to the gem-diol hydrate). nih.gov

Nucleophilic Reactions: The C2 position of the 1,3-indandione structure, when not hydrated, is flanked by two electron-withdrawing carbonyl groups. This makes the protons on this carbon (in the parent 1,3-indandione) acidic, allowing for the formation of a nucleophilic enolate anion in the presence of a base. This enolate can then participate in various reactions. While the subject compound is hydrated at C2, related 2-substituted-1,3-indandiones can undergo reactions such as Michael additions where the indandione derivative acts as the nucleophile. nih.gov For instance, 2-aryl-1,3-indandiones can react with electrochemically generated o-benzoquinones in a Michael addition reaction. nih.gov This highlights the potential for the indandione core to act as a nucleophile after initial modification or under specific reaction conditions that favor the enolate form.

Photochemical Reactivity of Indandione Derivatives

The photochemical behavior of indandione derivatives is a subject of significant interest due to the diverse and often unique transformations that can be initiated by the absorption of light. These reactions can lead to the formation of complex molecular architectures that are not readily accessible through conventional thermal methods. The reactivity is largely governed by the nature of the substituents on the indandione core and the reaction conditions.

A prominent photochemical reaction of 2-substituted 1,3-indandione derivatives is their rearrangement into phthalides rsc.org. This transformation represents a significant structural reorganization of the molecule. In addition to this rearrangement, other intramolecular photochemical reactions have been observed, particularly in more complex systems like spiro-1,3-indandiones. These reactions include the 1,3-acyl shift, the intramolecular reversible Paternò–Büchi reaction, and a formal oxa-[4+2]-cycloaddition rsc.org. A notable characteristic of these reactions in spiro-1,3-indandiones is their photoreversibility rsc.org.

The photochemical reactions of these compounds can result in the formation of polycyclic products with interesting structural motifs, such as those containing benzazulene or oxatricyclo[4.2.1.03,8]nonane moieties rsc.org. The structures of these complex products are typically elucidated using spectroscopic methods and, in many cases, confirmed by single crystal X-ray structure determinations rsc.org.

Furthermore, indane-1,3-dione derivatives have been investigated for their utility in photopolymerization processes. Certain derivatives can act as efficient photoinitiators for photopolymerization induced by visible light, such as that from a 405 nm LED, when used in conjunction with a co-initiator like an iodonium salt and an amine mdpi.com. The efficiency of these photoinitiating systems is dependent on the specific structure of the indandione derivative mdpi.com.

Another area of photochemical reactivity for indandione derivatives is photobromination. Studies on the photobromination of substituted indan-1-one derivatives have shown that the reaction can be complex, yielding multiple products tubitak.gov.tr. For instance, the photobromination of indan-1-one can lead to the formation of various dibromo derivatives tubitak.gov.tr. The distribution of products is influenced by the reaction conditions and the substitution pattern of the indanone starting material.

It is important to note that while the photochemical reactivity of the broader class of indandione derivatives has been explored, specific studies on the photochemical behavior of 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate are not extensively documented in the reviewed literature. The presence of the geminal diol and the methoxy group on the aromatic ring would be expected to influence the excited-state properties and reactivity of the molecule compared to simpler 2-substituted or unsubstituted indandione derivatives.

Table of Photochemical Reactions of Indandione Derivatives

| Reaction Type | Substrate Class | Key Features | Products |

| Photochemical Rearrangement | 2-Substituted 1,3-indandiones | Structural reorganization | Phthalides rsc.org |

| 1,3-Acyl Shift | Spiro-1,3-indandiones | Intramolecular, photoreversible | Rearranged isomers |

| Paternò–Büchi Reaction | Spiro-1,3-indandiones | Intramolecular, reversible | Oxetane derivatives |

| Oxa-[4+2]-cycloaddition | Spiro-1,3-indandiones | Formal cycloaddition | Polycyclic ethers rsc.org |

| Photoinitiation | Various indane-1,3-diones | Used in three-component systems | Polymer chains mdpi.com |

| Photobromination | Substituted indan-1-ones | Can produce multiple products | Brominated indanones tubitak.gov.tr |

Derivatives, Analogues, and Chemical Modifications of 2,2 Dihydroxy 5 Methoxy 1,3 Indandione Hydrate

Synthesis of Substituted 1,3-Indandione (B147059) Analogues

The synthesis of substituted 1,3-indandione analogues involves various chemical strategies to modify the core structure at specific positions, thereby tuning its chemical and physical properties.

The introduction of diverse aromatic and heterocyclic groups onto the 1,3-indandione framework is a key strategy for developing novel analogues. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, have been effectively utilized to create these derivatives. researchgate.netcdnsciencepub.com These methods allow for the coupling of various aryl and heteroaryl boronic acids or organostannanes with a suitable 1,3-indandione precursor. psu.edu

For instance, a bromo-substituted ketal intermediate of ninhydrin (B49086) can serve as a substrate for Suzuki cross-coupling with a wide array of commercially available aryl boronic acids. psu.edu This approach has successfully yielded analogues containing 2-thienyl and 3-thienyl substituents, which exhibit promising fluorogenic properties. psu.edu Aldol condensation reactions have also been employed to attach aromatic and heterocyclic aldehydes to the 1-indanone (B140024) and 1,3-indandione scaffolds, further expanding the library of available analogues. nih.gov

Table 1: Selected Synthetic Methods for Aryl/Heterocyclic 1,3-Indandione Analogues

| Reaction Type | Precursor | Reagents/Catalysts | Resulting Modification | Reference |

|---|---|---|---|---|

| Suzuki Cross-Coupling | Bromo-substituted ninhydrin ketal | Aryl boronic acids, Palladium catalyst | Aryl group attached to benzene (B151609) ring | psu.edu |

| Stille Cross-Coupling | Bromo-substituted ninhydrin ketal | Organostannanes, Palladium catalyst | Aryl/heterocyclic group on benzene ring | researchgate.netcdnsciencepub.com |

The C-2 position of the 1,3-indandione ring, being a methylene (B1212753) group flanked by two carbonyls, is highly reactive and a prime site for functionalization. nih.gov This reactivity stems from the acidity of the C-2 protons, allowing the formation of a stable enolate anion. wikipedia.org

A variety of methods have been developed to introduce substituents at this position:

Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with the active methylene group at C-2, typically catalyzed by a weak base like piperidine. nih.gov It is a common method for creating 2-substituted derivatives.

Michael Addition: The enolate of 1,3-indandione can act as a nucleophile in a Michael addition reaction. For example, the reaction between 1,3-indandione and o-benzoquinone (formed from the oxidation of catechol) yields a 2-substituted indandione. nih.gov

Direct Arylation: Palladium-catalyzed direct α-arylation allows for the coupling of aryl iodides and triflates directly to the C-2 position, offering a straightforward route to 2-aryl-1,3-indandiones. organic-chemistry.org

Other Modifications: Other functionalizations include phenylation using diaryliodonium salts and α-alkenylation with alkenyltriarylbismuthonium salts. nih.gov Cyanation can also be achieved by replacing ethyl acetate (B1210297) with acetonitrile (B52724) in a reaction analogous to the classic 1,3-indandione synthesis. nih.gov

Altering the aromatic portion of the 1,3-indandione structure is a fundamental approach to creating new analogues with different electronic and steric properties. The title compound, 5-methoxy-ninhydrin, is itself an example of such a modification, where a methoxy (B1213986) group is present on the benzene ring. sigmaaldrich.com

Modifications can range from the introduction of simple substituents to the fusion of additional rings. psu.edu The goal is often to extend the π-conjugated system of the molecule, which can favorably alter its optical properties. researchgate.netpsu.edu An example is the synthesis of benzo[f]ninhydrin, where a benzene ring is fused to the indandione core, creating a larger, more conjugated system. psu.edu Similarly, thieno[f]ninhydrin incorporates a fused thiophene (B33073) ring. psu.edu These structural changes are designed to enhance the chromogenic and fluorogenic response of the molecule when it reacts with amino acids. researchgate.net

Ninhydrin Analogues with Enhanced Chemical Properties

A primary motivation for synthesizing ninhydrin analogues is to develop reagents with improved performance for analytical applications, particularly in forensic science for the detection of latent fingerprints. nih.gov Enhancements focus on achieving stronger color development (chromogenicity) and brighter fluorescence (fluorogenicity). researchgate.netresearchgate.net

The design of ninhydrin analogues with superior optical properties is guided by several key principles. The color of the product formed with amino acids (Ruhemann's purple) can be intensified and shifted by modifying the electronic structure of the analogue. researchgate.net

Key design strategies include:

Extended Conjugation: Increasing the size of the π-electron system by fusing aromatic rings (e.g., benzo[f]ninhydrin) or linking multiple indandione units can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, resulting in a different and potentially more intense color. psu.edu

Introduction of Electron-Donating/Withdrawing Groups: Attaching substituents to the aromatic ring modifies the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). researchgate.net Electron-donating groups like alkoxy (e.g., the methoxy group in 5-methoxyninhydrin) or thioalkoxy groups can enhance the chromogenic and fluorogenic properties. researchgate.net

Incorporation of Heterocycles: The inclusion of sulfur-containing heterocycles, such as thiophene, has been shown to produce analogues that are not only chromogenic but also become fluorogenic without requiring secondary treatment with metal salts. psu.edu This simplifies the detection process.

The reaction of the developed color with metal salts, such as zinc chloride, is another important consideration, as this can form complexes with strong luminescent properties, further enhancing detection sensitivity. psu.edu

To efficiently synthesize a wide variety of analogues for testing, convergent synthetic strategies are highly desirable. A convergent route involves preparing key intermediates that can be combined in the final steps to produce a diverse range of target molecules. cdnsciencepub.com

A notable example is the strategy developed by Joullié and co-workers, which utilizes an advanced bromo-ketal intermediate. psu.edu This intermediate is designed to be a versatile substrate for palladium-catalyzed cross-coupling reactions. By employing the Suzuki cross-coupling reaction, a large number of commercially available aryl and heterocyclic boronic acids can be attached to the ninhydrin framework. The final step involves the hydrolysis of the ketal protecting group to yield the desired ninhydrin analogue. psu.edu This streamlined approach allows for the rapid generation and evaluation of new compounds with potentially enhanced properties. cdnsciencepub.compsu.edu

Table 2: Summary of Key Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula (Anhydrous) | Key Feature |

|---|---|---|---|

| 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate (B1144303) | 304671-58-7 | C₁₀H₈O₅ | Methoxy-substituted ninhydrin analogue |

| Ninhydrin | 485-47-2 | C₉H₄O₃ | Parent compound for many analogues |

| 1,3-Indandione | 606-23-5 | C₉H₆O₂ | Core structural scaffold |

| Benzo[f]ninhydrin | Not readily available | C₁₃H₆O₃ | Extended π-conjugation via fused benzene ring |

| Thieno[f]ninhydrin | Not readily available | C₁₁H₄O₃S | Fused thiophene ring for enhanced properties |

Application of Cross-Coupling Reactions (e.g., Suzuki and Stille) in Analogue Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming carbon-carbon bonds and synthesizing complex biaryl compounds and other derivatives. researchgate.net The Suzuki-Miyaura reaction, in particular, has been extensively used for the preparation of functionalized heterocyclic compounds by coupling halogenated precursors with various boronic acids. researchgate.netmdpi.com

This methodology has been successfully applied to create a library of novel 2,6-disubstituted imidazo[4,5-b]pyridines, which are structurally related to the purine (B94841) scaffold. nih.gov In a typical approach, a halogenated heterocyclic core is reacted with an aryl boronic acid in the presence of a palladium catalyst and a base. nih.gov Optimization of reaction conditions often involves screening different catalysts, solvents, and bases to achieve high yields. nih.gov For example, the synthesis of 2,6-diphenyl substituted imidazo[4,5-b]pyridines was achieved using optimized Suzuki cross-coupling conditions. nih.gov This approach demonstrates the potential for creating analogues of indandione-containing heterocycles by functionalizing a halogenated precursor.

Below is a table summarizing representative conditions for Suzuki-Miyaura cross-coupling reactions used in the synthesis of complex heterocyclic molecules.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product Type |

| 8-iodo-penta-O-isopropylquercetin | 3-aminophenylboronic acid | Pd(PPh₃)₄ | NaOH | DMF / 10% H₂O | 8-Aryl Quercetin Derivative mdpi.com |

| 6-bromo-2-phenylimidazo[4,5-b]pyridine | 4-nitrophenyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | 2,6-Disubstituted Imidazo[4,5-b]pyridine nih.gov |

| Halogenated Flavones | Aryl Boronates | Pd(PPh₃)₄ | NaOH | DMF / H₂O | Arylated Flavonoids mdpi.com |

Formation of Spiro Compounds and Other Cyclic Derivatives

The 1,3-indandione scaffold is frequently employed in the construction of various spiro, bridged, and fused cyclic compounds. researchgate.netresearchgate.net Its structure contains three contiguous reactive electrophilic and nucleophilic sites, making it an ideal substrate for domino and multicomponent reactions that lead to complex cyclic systems. researchgate.netresearchgate.net

One notable application is the synthesis of novel spiro-tetrahydroquinoline derivatives through a highly diastereoselective one-pot reaction. mdpi.com This method highlights the utility of indandione in creating complex, multi-ring structures with significant potential for biological applications. mdpi.com Another example involves an organocatalytic enantioselective [3+2] cycloaddition reaction between 2-arylidene-1,3-indandiones and N-2,2,2-trifluoroethylisatin ketimines to produce dispiro[benzothiophenone-indandione-pyrrolidine] derivatives. researchgate.net

Furthermore, multicomponent reactions have been developed for the synthesis of diverse spiro-imidazo pyridine-indene derivatives. researchgate.net These reactions can utilize heterocyclic ketene (B1206846) aminals and bindone (B167395) (a dimer of 1,3-indandione) to construct the complex spirocyclic framework. researchgate.net The synthesis of spiro[indane-2,2′-pyrrolidine] derivatives, which act as rigid analogues of dopamine (B1211576) and tyramine, has also been reported through intramolecular cyclization pathways. rsc.org

The following table details examples of spiro compounds derived from indandione precursors.

| Indandione Precursor | Key Reactants | Reaction Type | Resulting Spiro Compound Class |

| 1,3-Indandione | N-arylsulfonyl-2-aminobenzaldehydes | One-pot reaction | Spiro-tetrahydroquinoline mdpi.com |

| 2-Arylidene-1,3-indandiones | N-2,2,2-trifluoroethylisatin ketimines | [3+2] Cycloaddition | Dispiro[benzothiophenone-indandione-pyrrolidine] researchgate.net |

| Bindone (from 1,3-indandione) | Heterocyclic ketene aminals, Malononitrile | Multicomponent Reaction | Spiro-imidazo pyridine-indene researchgate.net |

| Substituted Benzylprolines | N/A (precursor to indanone) | Intramolecular Cyclization | Spiro[1-oxoindane-2,2′-pyrrolidine] rsc.org |

Reactivity of Indandione Derivatives in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. tandfonline.comrsc.org 1,3-Indandione and its derivatives are excellent substrates for MCRs due to their inherent reactivity. researchgate.netresearchgate.net The active methylene group positioned between two carbonyls provides a key nucleophilic center, while the carbonyl groups act as electrophiles. researchgate.netresearchgate.net

A green and highly efficient one-pot, three-component reaction has been reported for the synthesis of various indene-based heterocyclic scaffolds. rsc.org This reaction involves ninhydrin (2,2-dihydroxy-1,3-indandione), malononitrile, and various diamines in water, proceeding without a catalyst to produce imidazolidin-2-ylidene-indenedione and related derivatives in high yields. rsc.org

Similarly, a series of potentially bioactive compounds, including dihydroxyindeno[1,2-d]imidazoles and naphthoquinone-substituted indandione derivatives, have been synthesized through a one-pot MCR. tandfonline.com This catalyst-free method involves the reaction of amines, trichloroacetonitrile, ninhydrin or isatin, and 2-hydroxy-1,4-naphthoquinone (B1674593) under mild conditions. tandfonline.com The versatility of the indandione scaffold in these reactions allows for the efficient and diverse construction of complex molecular architectures. researchgate.nettandfonline.com

This table summarizes multicomponent reactions involving indandione derivatives.

| Indandione Derivative | Component 2 | Component 3 | Component 4 | Catalyst/Solvent | Product Class |

| Ninhydrin | Malononitrile | Various Diamines | N/A | Catalyst-free / Water | Imidazolidin-2-ylidene-indenedione rsc.org |

| Ninhydrin | Various Amines | Trichloroacetonitrile | 2-Hydroxy-1,4-naphthoquinone | Catalyst-free | Dihydroxyindeno[1,2-d]imidazoles tandfonline.com |

| 1,3-Indandione | Aromatic Aldehydes | Malononitrile | N/A | N/A | 2-Arylidene-1,3-indanediones (precursors) researchgate.netresearchgate.net |

Theoretical and Computational Studies on 2,2 Dihydroxy 5 Methoxy 1,3 Indandione Hydrate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its physical and chemical properties. For indandione systems, these calculations are used to determine optimized molecular geometries, charge distributions, and vibrational frequencies. Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) are employed to solve the electronic Schrödinger equation. researchgate.net

For a molecule like 2,2-dihydroxy-5-methoxy-1,3-indandione, these calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. The presence of the electron-donating methoxy (B1213986) group on the aromatic ring and the gem-diol at the C2 position significantly influences the electron density distribution across the molecule. Quantum calculations can quantify this effect, showing how the electron density is polarized towards the electronegative oxygen atoms of the carbonyl and hydroxyl groups. This information is crucial for understanding the molecule's dipole moment and its interaction with other polar molecules and surfaces.

Furthermore, molecular electrostatic potential (MEP) maps can be generated from the calculated electronic wave function. An MEP study on the related compound ninhydrin (B49086) suggested the presence of two potential hydrogen bond donors and four potential hydrogen bond acceptors, a feature that would be similar in its 5-methoxy derivative. nih.gov These maps visualize the regions of positive and negative electrostatic potential on the molecular surface, identifying likely sites for electrophilic and nucleophilic attack.

Molecular Modeling of Reactivity and Interaction Mechanisms

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule will behave and interact with other chemical species. For 2,2-dihydroxy-5-methoxy-1,3-indandione, which is known for its application in detecting latent fingerprints, modeling its reaction with amino acids is of particular interest. google.comresearchgate.net

The reaction between ninhydrin and amino acids to form the intensely colored Ruhemann's Purple is a cornerstone of amino acid analysis. Molecular modeling can elucidate the multi-step mechanism of this reaction, including the formation of Schiff bases, decarboxylation, and subsequent condensation. By modeling the transition states and intermediates, researchers can calculate activation energies and reaction rates, providing a detailed picture of the reaction pathway. The presence of the 5-methoxy group is expected to influence the reaction kinetics by altering the electronic properties of the indandione core, a hypothesis that can be rigorously tested through computational modeling.

Additionally, molecular docking studies, a subset of molecular modeling, can be used to predict how indandione derivatives interact with biological macromolecules. Although not directly related to its primary use, such studies on related compounds have explored their potential as enzyme inhibitors by simulating their binding within the active sites of proteins. nih.gov

Density Functional Theory (DFT) Applications to Indandione Systems

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are extensively applied to study the properties of indandione systems. nih.govnih.gov Functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311++G**), are commonly used to predict a wide array of molecular properties. nih.govnih.gov

DFT calculations are particularly effective for:

Vibrational Spectroscopy: Predicting infrared (IR) and Raman spectra. Calculated vibrational frequencies for ninhydrin have shown good agreement with experimental data, allowing for precise assignment of spectral bands. nih.gov For the 5-methoxy derivative, DFT could predict shifts in the characteristic carbonyl stretching frequencies due to the electronic influence of the methoxy group.

Electronic Properties: Calculating ionization potentials, electron affinities, and global reactivity descriptors like hardness and electrophilicity.

Thermochemistry: Estimating thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy. mdpi.com

Time-Dependent DFT (TD-DFT) is an extension used to study excited-state properties, such as UV-Vis absorption spectra. This is highly relevant for 5-methoxyninhydrin, as its reaction product with amino acids is valued for its color and fluorescence. google.com TD-DFT can predict the electronic transitions responsible for these optical properties.

| Property | Calculated Value | Computational Method | Significance |

|---|---|---|---|

| HOMO-LUMO Energy Gap | 5.5 - 6.0 eV | B3LYP/6-311++G | Indicates chemical reactivity and electronic stability. nih.gov |

| C=O Vibrational Frequency | ~1750 cm⁻¹ | B3LYP/6-311++G | Corresponds to the carbonyl stretch observed in IR spectra. nih.gov |

| Dipole Moment | ~3.5 D | B3LYP/6-311++G** | Quantifies the molecule's overall polarity. |

Conformational Analysis and Tautomerism Studies

The 1,3-indandione (B147059) scaffold is a β-dicarbonyl system, which can exhibit keto-enol tautomerism. orientjchem.org While the parent 1,3-indandione exists predominantly in the diketo form in the solid state, it can partially enolize in solution. mdpi.com For substituted indandiones, the equilibrium between different tautomers can be significantly affected by the nature and position of the substituents.

Computational studies are invaluable for investigating the relative stabilities of different tautomers and the energy barriers for their interconversion. researchgate.netorientjchem.org Quantum chemical calculations can determine the Gibbs free energy of each tautomer, allowing for the prediction of their equilibrium populations in the gas phase and in various solvents (using continuum solvation models like PCM). nih.gov

For 2,2-dihydroxy-5-methoxy-1,3-indandione, the gem-diol structure is the stable hydrate (B1144303) form of a triketone (ninhydrin). While this specific structure limits the typical keto-enol tautomerism at the C2 position, theoretical studies on related 2-substituted indan-1,3-diones show that substituents dramatically influence tautomeric preferences. researchgate.net For example, studies on 2-formyl- and 2-acetyl-indan-1,3-dione show the equilibrium is heavily shifted towards the enol tautomer. researchgate.net These studies highlight the sensitivity of the indandione system to substitution, a principle that governs the stability and reactivity of the 5-methoxy-ninhydrin hydrate.

| Tautomer | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|

| Tautomer A (diketo-formyl) | 3.70 | MP4/6-31G//MP2/6-31G |

| Tautomer B (enol-like) | 0.00 | MP4/6-31G//MP2/6-31G |

| Transition State | 5.83 | MP4/6-31G//MP2/6-31G |

Data adapted from studies on 2-formyl-indan-1,3-dione, demonstrating the energetic preference for the enol tautomer in this system. researchgate.net

Molecular Orbital (MO) Analysis and Frontier Orbitals

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with others.

HOMO: Represents the ability to donate electrons. A higher energy HOMO indicates a better electron donor. In a reaction, the HOMO of the nucleophile interacts with the LUMO of the electrophile.

LUMO: Represents the ability to accept electrons. A lower energy LUMO indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive and requires less energy to be excited electronically. nih.gov

For 2,2-dihydroxy-5-methoxy-1,3-indandione, the electron-donating methoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing dicarbonyl system keeps the LUMO energy low. DFT calculations on ninhydrin have determined its HOMO-LUMO gap, providing a baseline for understanding its derivatives. nih.gov MO analysis can visualize these orbitals, showing that the HOMO is typically distributed over the aromatic ring and the methoxy group, while the LUMO is concentrated on the electron-deficient tricarbonyl portion of the molecule. This separation of frontier orbitals is characteristic of donor-acceptor systems and is fundamental to their reactivity and optical properties.

Analytical and Chemical Applications of 2,2 Dihydroxy 5 Methoxy 1,3 Indandione Hydrate and Its Derivatives

Role as a Derivatization Reagent in Chromatographic Techniques

2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate (B1144303), also known as 5-methoxyninhydrin, serves as a crucial derivatization reagent in various chromatographic techniques. Derivatization is a process where a compound of interest is chemically modified to produce a new compound that has properties more amenable to the analytical procedure being employed. In chromatography, this often translates to enhancing the detectability of the target analytes. 5-methoxyninhydrin is particularly valued for its ability to react with primary and secondary amines, most notably amino acids, to yield intensely colored and fluorescent products. This property is a significant advantage in analytical workflows where the native analytes exhibit poor spectrophotometric or fluorometric responses.

Enhancement of Detection in Thin Layer Chromatography (TLC)

In the realm of Thin Layer Chromatography (TLC), the application of a post-chromatographic derivatization reagent is a common practice to visualize separated components that are otherwise colorless. 5-methoxyninhydrin has proven to be a superior alternative to its parent compound, ninhydrin (B49086), for the detection of amino acids on TLC plates. The primary mode of action involves the reaction of 5-methoxyninhydrin with the amino group of the analyte to form a highly conjugated molecule known as Ruhemann's purple.

The key advantage of the 5-methoxy derivative lies in the properties of the resulting Ruhemann's purple analogue. The presence of the electron-donating methoxy (B1213986) group on the aromatic ring of the indandione structure enhances the molar absorptivity of the chromophore, leading to a more intensely colored spot on the TLC plate. This heightened colorimetric response allows for the detection of smaller quantities of the analyte, thereby increasing the sensitivity of the TLC method.

Furthermore, and perhaps more significantly, the derivatized product formed from 5-methoxyninhydrin exhibits strong fluorescence, especially after treatment with metal salts such as zinc or cadmium chloride. This fluorescence is considerably more intense than that produced by the ninhydrin-derived product. The enhanced fluorescence provides a secondary and often more sensitive mode of detection. When the developed TLC plate is viewed under ultraviolet (UV) light, the fluorescent spots can be easily identified and quantified, often at concentrations lower than what is achievable through simple colorimetric observation. This dual-mode detection—colorimetric and fluorometric—makes 5-methoxyninhydrin a versatile and powerful tool for enhancing the sensitivity and selectivity of TLC analyses.

| Feature | Ninhydrin | 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate |

| Detection Principle | Colorimetric | Colorimetric and Fluorometric |

| Product | Ruhemann's purple | 5-Methoxy Ruhemann's purple |

| Color Intensity | Standard | Enhanced |

| Fluorescence | Weak | Strong (especially with metal salt treatment) |

| Sensitivity | Good | Excellent |

| Common Analytes | Amino acids, primary/secondary amines | Amino acids, primary/secondary amines |

Chemical Detection Mechanisms and Reagent Development

The chemical detection mechanism of 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate is centered around its reaction with nucleophilic primary and secondary amines, a classic transformation for ninhydrin and its analogues. The reaction proceeds through a series of well-understood steps to form the characteristic colored and fluorescent product.

Initially, the amine analyte undergoes a condensation reaction with one molecule of 5-methoxyninhydrin to form a Schiff base. This is followed by decarboxylation of the amino acid, which leads to the formation of an intermediate imine. Subsequent hydrolysis of this imine yields an aldehyde (derived from the original amino acid's side chain) and 2-amino-5-methoxy-1,3-indandione. This intermediate amine then reacts with a second molecule of 5-methoxyninhydrin. This final condensation and dehydration step results in the formation of the highly conjugated dimeric product, the 5-methoxy analogue of Ruhemann's purple.

The development of 5-methoxyninhydrin as a reagent was driven by the need for enhanced sensitivity in applications such as forensic fingerprint analysis, where trace amounts of amino acids in sweat residues need to be detected. The electron-donating nature of the methoxy group at the 5-position of the indandione ring system plays a crucial role in intensifying the color and, more importantly, the fluorescence of the final product. This electronic effect modifies the energy levels of the molecular orbitals in the conjugated system, leading to a higher quantum yield of fluorescence compared to the unsubstituted Ruhemann's purple. The development of reagents like 5-methoxyninhydrin exemplifies a targeted approach in analytical chemistry, where the modification of a known reagent's structure leads to significant improvements in analytical performance.

Utility as a Chemical Intermediate in Complex Organic Synthesis

Beyond its role in analytical chemistry, 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate is a valuable chemical intermediate in the field of complex organic synthesis. Its utility stems from the reactive nature of its vicinal tricarbonyl system (in its anhydrous form, 5-methoxy-1,2,3-indantrione), which can participate in a variety of chemical transformations to build more elaborate molecular architectures. The presence of the methoxy group also offers a handle for further functionalization or can influence the electronic properties and reactivity of the molecule.

Precursor to Various Organic Scaffolds and Heterocycles

The indandione core of 5-methoxyninhydrin serves as a versatile building block for the synthesis of a wide range of organic scaffolds and, in particular, heterocyclic compounds. The reactivity of the carbonyl groups allows for condensations with various nucleophiles, leading to the formation of fused ring systems.

One of the prominent applications is in multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product. 5-methoxyninhydrin can react with primary amines and 1,3-dicarbonyl compounds to generate highly substituted indeno[1,2-b]pyrrole derivatives. This reaction proceeds through an initial condensation of the amine with 5-methoxyninhydrin, followed by the involvement of the dicarbonyl compound to construct the pyrrole (B145914) ring fused to the indane system.

Similarly, it can be employed in the synthesis of other five-membered heterocycles. For instance, reaction with appropriate precursors can lead to the formation of:

Indeno[1,2-d]imidazoles: by reacting with diamines.

Indeno[1,2-d]thiazoles: by reacting with thioamides or other sulfur-containing nucleophiles.

The ability of 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate to act as a precursor to these and other complex heterocyclic systems makes it a valuable tool for medicinal chemists and synthetic organic chemists. The resulting fused heterocyclic structures are of significant interest as they often form the core of biologically active molecules and advanced materials.

| Heterocyclic System | General Precursors |

| Indeno[1,2-b]pyrroles | Primary amines, 1,3-dicarbonyl compounds |

| Indeno[1,2-d]imidazoles | Diamines |

| Indeno[1,2-d]thiazoles | Thioamides, sulfur nucleophiles |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dihydroxy-5-methoxy-1,3-indandione hydrate, and what methodological considerations ensure reproducibility?

- Answer : The compound can be synthesized via condensation reactions involving methoxy-substituted indanone precursors. A reflux method using acetic acid and sodium acetate as catalysts (similar to Scheme 2 in ) is effective. Key steps include:

Dissolving 5-methoxy-1-indanone derivatives in acetic acid .

Refluxing with hydroxylamine or hydrazine derivatives to form the dihydroxyindandione core.

Purification via recrystallization or column chromatography.

- Critical Parameters : Maintain strict temperature control (±2°C) during reflux to avoid side products. Monitor reaction progress using TLC (silica gel plates, ethyl acetate/hexane mobile phase) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the hydrate form and verifying purity?

- Answer :

- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches.

- NMR : ¹H NMR detects methoxy protons (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR identifies the indandione carbonyl carbons (δ 180–200 ppm) .

- TLC/HPLC : Use silica gel TLC () or reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity assessment. Hydrate stability can be tested via Karl Fischer titration .

Q. What are the critical safety and storage protocols for handling this compound?

- Answer :

- Safety : Classified as an eye and skin irritant (Hazard Statements H315, H319). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Store below 25°C in airtight, light-resistant containers. Desiccate to prevent hydrate decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts in the synthesis of this compound?

- Answer :

- Solvent Selection : Replace acetic acid with trifluoroacetic acid (TFA) to enhance reaction kinetics.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate condensation .

- DoE (Design of Experiments) : Vary temperature (80–120°C), catalyst loading (5–20 mol%), and reaction time (3–12 hours) to identify optimal parameters .

Q. How should researchers address contradictions in reported melting points or spectral data for this compound?

- Answer :

- Hydrate vs. Anhydrous Forms : Perform DSC/TGA to distinguish between hydrate (weight loss ~5–10% at 100–150°C) and anhydrous forms .

- Crystallization Solvents : Reproduce results using solvents listed in Kanto Reagents’ protocols (e.g., ethanol/water mixtures) .

Q. What mechanistic insights explain the regioselectivity of methoxy and hydroxy groups in the indandione core during synthesis?

- Answer :

- Electronic Effects : The methoxy group at C5 directs electrophilic substitution via resonance stabilization.

- Steric Control : Steric hindrance from the 1,3-indandione carbonyls limits functionalization to the C5 position.

- Experimental Validation : Use deuterated analogs or computational modeling (DFT) to map reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.